THZ1 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Les inhibiteurs de la cycline-dépendante kinase 7 (CDK7) sont une classe de composés qui ciblent et inhibent l’activité de la cycline-dépendante kinase 7. La cycline-dépendante kinase 7 est une enzyme cruciale impliquée dans la régulation du cycle cellulaire et de la transcription. Des niveaux élevés de cycline-dépendante kinase 7 ont été associés à divers types de cancer, ce qui en fait une cible prometteuse pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse des inhibiteurs de la cycline-dépendante kinase 7 implique généralement plusieurs étapes, y compris la formation d’intermédiaires clés et les réactions de cyclisation ou de couplage finales. Par exemple, une voie de synthèse courante implique l’utilisation de dérivés de pyrazolo[1,5-a]pyrimidine, qui sont synthétisés par une série de réactions comprenant une substitution nucléophile, une cyclisation et des modifications de groupe fonctionnel .

Méthodes de production industrielle

La production industrielle des inhibiteurs de la cycline-dépendante kinase 7 implique souvent l’optimisation des voies de synthèse pour la production à grande échelle. Cela comprend l’utilisation de réactions à haut rendement, de réactifs rentables et de méthodes de purification efficaces pour garantir la production de composés de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Les inhibiteurs de la cycline-dépendante kinase 7 subissent diverses réactions chimiques, notamment :

Réduction : Implique l’élimination d’atomes d’oxygène ou l’ajout d’atomes d’hydrogène, généralement à l’aide de réactifs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs nucléophiles ou électrophiles.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification des inhibiteurs de la cycline-dépendante kinase 7 comprennent :

Peroxyde d’hydrogène : Utilisé pour les réactions d’oxydation.

Borohydrure de sodium : Utilisé pour les réactions de réduction.

Nucléophiles et électrophiles : Utilisés pour les réactions de substitution.

Produits principaux

Les produits principaux formés à partir de ces réactions sont généralement les inhibiteurs de la cycline-dépendante kinase 7 désirés avec des groupes fonctionnels spécifiques qui renforcent leur activité inhibitrice .

Applications de la recherche scientifique

Les inhibiteurs de la cycline-dépendante kinase 7 ont une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisés comme outils pour étudier le rôle de la cycline-dépendante kinase 7 dans diverses réactions chimiques et voies.

Biologie : Utilisés pour étudier les fonctions biologiques de la cycline-dépendante kinase 7 dans la régulation du cycle cellulaire et la transcription.

Médecine : Explorés comme agents thérapeutiques potentiels pour le traitement de divers cancers, y compris le cancer du sein, le cancer de la prostate et la leucémie.

Industrie : Utilisés dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant la cycline-dépendante kinase 7 .

Applications De Recherche Scientifique

Cyclin-dependent kinase 7 inhibitors have a wide range of scientific research applications, including:

Chemistry: Used as tools to study the role of cyclin-dependent kinase 7 in various chemical reactions and pathways.

Biology: Employed to investigate the biological functions of cyclin-dependent kinase 7 in cell cycle regulation and transcription.

Medicine: Explored as potential therapeutic agents for the treatment of various cancers, including breast cancer, prostate cancer, and leukemia.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting cyclin-dependent kinase 7 .

Mécanisme D'action

Les inhibiteurs de la cycline-dépendante kinase 7 exercent leurs effets en se liant au site actif de la cycline-dépendante kinase 7, empêchant ainsi son interaction avec la cycline H et la MAT1. Cette inhibition perturbe la phosphorylation des substrats clés impliqués dans la progression du cycle cellulaire et la transcription, entraînant un arrêt du cycle cellulaire et une apoptose. Les cibles moléculaires et les voies impliquées comprennent la phosphorylation de l’ARN polymérase II et la régulation des facteurs de transcription tels que p53 et le récepteur des œstrogènes .

Comparaison Avec Des Composés Similaires

Les inhibiteurs de la cycline-dépendante kinase 7 peuvent être comparés à d’autres inhibiteurs de la cycline-dépendante kinase, tels que :

Inhibiteurs de la cycline-dépendante kinase 4/6 : Ciblent la cycline-dépendante kinase 4 et la cycline-dépendante kinase 6, qui sont également impliquées dans la régulation du cycle cellulaire. Parmi les exemples, citons le palbociclib, le ribociclib et l’abémaciclib.

Inhibiteurs de la cycline-dépendante kinase 9 : Ciblent la cycline-dépendante kinase 9, qui est impliquée dans l’élongation de la transcription.

Les inhibiteurs de la cycline-dépendante kinase 7 sont uniques en leur rôle double dans la régulation de la progression du cycle cellulaire et de la transcription, ce qui les rend particulièrement efficaces pour cibler les cancers présentant des processus transcriptionnels dysrégulés .

Propriétés

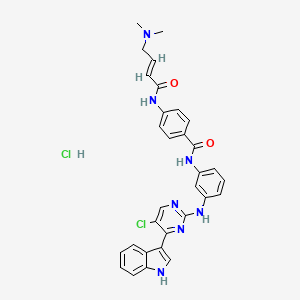

Formule moléculaire |

C31H29Cl2N7O2 |

|---|---|

Poids moléculaire |

602.5 g/mol |

Nom IUPAC |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;hydrochloride |

InChI |

InChI=1S/C31H28ClN7O2.ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);1H/b11-6+; |

Clé InChI |

LSAGMHUBJCPLJS-ICSBZGNSSA-N |

SMILES isomérique |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl |

SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl |

SMILES canonique |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl |

Synonymes |

(E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide hydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

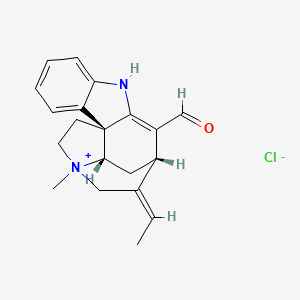

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1149877.png)